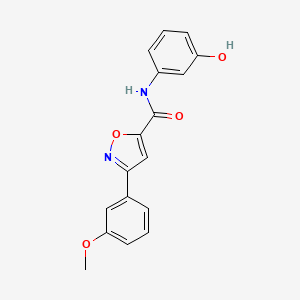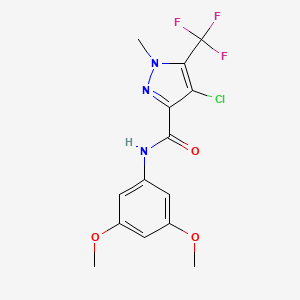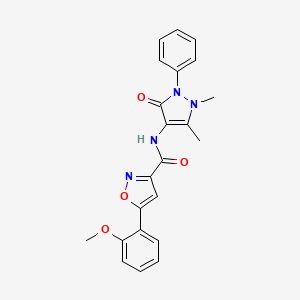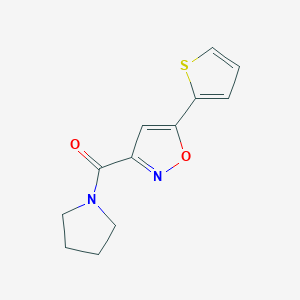![molecular formula C13H14N2O5 B4497305 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID](/img/structure/B4497305.png)
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID
Übersicht
Beschreibung
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID typically involves the formation of the indole ring followed by the introduction of the formamido and acetic acid groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Bischler-Möhlau Indole Synthesis: This method involves the cyclization of an arylamine with an α-haloketone.
Leimgruber-Batcho Indole Synthesis: This method involves the condensation of o-nitrotoluene with an aldehyde followed by reduction and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: Known for its potential therapeutic applications.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Studied for its anti-inflammatory properties.
Uniqueness
2-[(4,5-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]ACETIC ACID is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[(4,5-dimethoxy-1H-indole-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-4-3-8-7(12(10)20-2)5-9(15-8)13(18)14-6-11(16)17/h3-5,15H,6H2,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYFRQJQJWYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B4497227.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B4497235.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4497240.png)
![4-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4497248.png)

![1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE](/img/structure/B4497258.png)
![N-{2-[4-(2-Pyrimidinyl)piperazino]ethyl}-1-cyclopropanecarboxamide](/img/structure/B4497265.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4497269.png)
![9-(2-chlorophenyl)-2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4497282.png)

![N-(2-Ethoxyphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4497302.png)
![7-hydroxy-2-[(2-oxopropyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B4497310.png)

